Erythromycin C-13
Description
Properties
Key on ui mechanism of action |
In order to replicate, bacteria require a specific process of protein synthesis, enabled by ribosomal proteins. Erythromycin acts by inhibition of protein synthesis by binding to the 23S ribosomal RNA molecule in the 50S subunit of ribosomes in susceptible bacterial organisms. It stops bacterial protein synthesis by inhibiting the transpeptidation/translocation step of protein synthesis and by inhibiting the assembly of the 50S ribosomal subunit. This results in the control of various bacterial infections. The strong affinity of macrolides, including erythromycin, for bacterial ribosomes, supports their broad‐spectrum antibacterial activities. Macrolide antibiotics are bacteriostatic agents that inhibit protein synthesis by binding reversibly to 50S ribosomal subunits of sensitive microorganisms, at or very near the site that binds chloramphenicol. Erythromycin does not inhibit peptide bond formation per se, but rather inhibits the translocation step wherein a newly synthesized peptidyl tRNA molecule moves from the acceptor site on the ribosome to the peptidyl donor site. Gram-positive bacteria accumulate about 100 times more erythromycin than do gram-negative bacteria. Cells are considerably more permeable to the un-ionized form of the drug, which probably explains the increased antimicrobial activity at alkaline pH. ... /Erythromycin/ inhibits the growth of susceptible organisms (principally Propionibacterium acnes) on the surface of the skin and reduces the concn of free fatty acids in sebum ... The reduction in free fatty acids in sebum may be an indirect result of the inhibition of lipase-producing organisms which convert triglycerides into free fatty acids or may be a direct result of interference with lipase production in these organisms. /In acne treatment regimens/ Although stromal-derived factor-1 (SDF-1) via its cognate receptor CXCR4 is assumed to play a critical role in migration of endothelial cells during new vessel formation after tissue injury, CXCR4 expression on endothelial cells is strictly regulated. Erythromycin (EM), a 14-membered ring macrolide, has an anti-inflammatory effect that may account for its clinical benefit in the treatment of chronic inflammatory diseases. However, the effects of EM on endothelial cells and especially their expression of CXCR4 have not been fully evaluated. In this study, we demonstrated that EM markedly induced CXCR4 surface expression on microvascular endothelial cells in vitro and lung capillary endothelial cells in vivo. This ability to induce CXCR4 surface expression on endothelial cells was restricted to 14-membered ring macrolides and was not observed in other antibiotics including a 16-membered ring macrolide, josamycin. Furthermore, this EM-induced expression of CXCR4 on endothelial cells was functionally significant as demonstrated by chemotaxis assays in vitro. These findings suggest that EM-induced CXCR4 surface expression on endothelial cells may promote migration of CXCR4-expressing endothelial cells into sites of tissue injury, which may be associated with the known anti-inflammatory activity of this macrolide. |
|---|---|
CAS No. |
215031-94-0 |
Molecular Formula |
C37H67NO13 |
Molecular Weight |
735.9 g/mol |
IUPAC Name |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-[di((113C)methyl)amino]-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C37H67NO13/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1/i11+1,12+1 |
InChI Key |
ULGZDMOVFRHVEP-AXHSKANISA-N |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N([13CH3])[13CH3])O)(C)O)C)C)O)(C)O |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
Color/Form |
Hydrated crystals from water Crystals from water White or slightly yellow crystals or powde |
melting_point |
133-135 191 °C After melting /at 135-140 °C, it/ resolidifies with second melting point 190-193 °C. ... Readily forms salts with acids MP: 92 °C. Slightly soluble in ethanol, ethyl ether, chloroform; insoluble in water. /Erythromycin stearate/ Crystals from acetone aqueous. MP: 222 °C. MW: 862.05. /Erythromycin ethyl succinate/ |
physical_description |
Solid |
solubility |
Soluble in water at 2mg/ml WHITE OR SLIGHTLY YELLOW CRYSTALS OR POWDER, PRACTICALLY ODORLESS. SOLN IS ALKALINE TO LITMUS. SOL IN METHANOL, CHLOROFORM. /Erythromycin stearate/ WHITE OR SLIGHTLY YELLOW, CRYSTALLINE POWDER. ODORLESS OR PRACTICALLY SO. PRACTICALLY TASTELESS. PKA 7. FREELY SOL IN ACETONE & CHLOROFORM; SOL IN 95% ETHANOL & BENZENE; SPARINGLY SOL IN ETHER; VERY SLIGHTLY SOL IN WATER. /Erythromycin ethyl succinate/ FREELY SOLUBLE IN ALC, SOL IN POLYETHYLENE GLYCOL /Erythromycin ethyl succinate Very soluble in acetone, ethyl ether, ethanol, chloroform Freely soluble in alcohols, acetone, chloroform, acetonitrile, ethyl acetate; moderately soluble in ether, ethylene dichloride, amyl acetate Solubility in water: approx 2 mg/ML 4.59e-01 g/L |
Origin of Product |
United States |
Preparation Methods
Genetic Engineering of Saccharopolyspora erythraea
The biosynthesis of erythromycin C-13 is primarily achieved through the engineered strain Saccharopolyspora erythraea, which hosts the 6-deoxyerythronolide B synthase (DEBS) system. DEBS is a modular polyketide synthase (PKS) responsible for assembling the erythromycin aglycone, 6-deoxyerythronolide B (6-dEB). The DEBS genes (eryA) are organized into three large open reading frames (DEBS1, DEBS2, DEBS3), each encoding distinct enzymatic modules. Heterologous expression of these genes in Streptomyces coelicolor CH999 enables high-yield production of 6-dEB, the precursor to this compound.
DEBS Modules and Polyketide Synthesis
Each DEBS module catalyzes specific reactions during polyketide chain elongation (Table 1). Module 1 initiates synthesis with a propionyl-CoA starter unit, while subsequent modules incorporate methylmalonyl-CoA extender units. The (2S,3R)-2-methyl-3-hydroxypentanoyl intermediate, critical for C-13 labeling, is generated in Module 3 through ketoreduction and dehydration. The thioesterase (TE) domain in Module 6 facilitates macrolactonization, yielding 6-dEB with 13C enrichment at C-12 and C-13.
Table 1: Enzymatic Domains in DEBS Modules
| Module | Domains | Function |
|---|---|---|
| 1 | KS, AT, ACP, KR | Propionyl-CoA initiation |
| 2 | KS, AT, ACP, KR, DH | Chain elongation and dehydration |
| 3 | KS, AT, ACP, KR, ER | Hydroxylation and enoyl reduction |
| 6 | TE | Macrolactone formation |
Industrial-Scale Fermentation Processes
Fermentation Parameters
Industrial production of this compound employs large-scale bioreactors with tightly controlled conditions (Table 2). Optimal parameters include a temperature of 28–30°C, pH 6.8–7.2, and dissolved oxygen levels >30% saturation. Carbon sources such as glucose and glycerol are supplemented with 13C-labeled precursors (e.g., [1-13C]-acetate) to achieve isotopic enrichment at C-13.
Table 2: Industrial Fermentation Conditions
| Parameter | Value |
|---|---|
| Temperature | 28–30°C |
| pH | 6.8–7.2 |
| Dissolved Oxygen | >30% saturation |
| Carbon Source | Glucose, glycerol |
| 13C-Labeled Precursors | [1-13C]-acetate |
Downstream Processing
Post-fermentation, the broth undergoes centrifugation and solvent extraction (e.g., ethyl acetate) to isolate 6-dEB. Subsequent hydroxylation and glycosylation steps introduce the desosamine and cladinose sugars, forming this compound. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy validate isotopic purity, with 13C enrichment levels reaching 15–20 atom%.
13C Isotope Labeling Techniques
Incorporation of 13C-Labeled Precursors
13C labeling at C-13 is achieved by feeding (2S,3R)-[3-13C]-2-methyl-3-hydroxypentanoyl-N-acetylcysteamine (NAC) thioesters to S. erythraea cultures. This method enhances isotopic incorporation efficiency by 100-fold compared to conventional approaches, as demonstrated by 13C NMR spectra showing coupled doublets at 76.62 ppm.
Analytical Validation
Quantitative 13C NMR and mass spectrometry (MS) are employed to confirm labeling efficiency. For instance, this compound derived from [3-13C]-propanol exhibits a characteristic 1:1:1 triplet (JCD = 22.09 Hz) in 13C NMR spectra, confirming deuterium and 13C co-labeling at C-13.
Metabolic Engineering for Yield Optimization
Propanol Utilization Pathways
Recent studies have engineered S. erythraea to utilize propanol as a carbon source, enhancing this compound yields by 24%. 13C flux analysis revealed that propanol is converted to propionyl-CoA, a key precursor for polyketide synthesis.
Strain Engineering Approaches
Overexpression of the mcr (methylmalonyl-CoA reductase) gene in S. erythraea redirects carbon flux toward methylmalonyl-CoA, increasing precursor availability for DEBS. Combined with CRISPR-Cas9-mediated gene editing, this approach has reduced fermentation times by 18% while maintaining isotopic fidelity.
Comparative Analysis of Preparation Methods
Table 3: Method Comparison
| Method | Yield (g/L) | 13C Enrichment | Scalability |
|---|---|---|---|
| Microbial Biosynthesis | 1.2–1.8 | 15–20 atom% | High |
| Chemical Synthesis | 0.5–0.8 | <5 atom% | Low |
Microbial biosynthesis outperforms chemical synthesis in both yield and isotopic purity, making it the preferred method for industrial applications .
Chemical Reactions Analysis
Synthetic Modifications at C-13
The C-13 position in erythromycin derivatives has been targeted for stereochemical and functional group alterations to explore its impact on macrocyclization and bioactivity. Key reactions include:
Macrocyclization Strategies
-
Yamaguchi Macrolactonization : Unbiased hydroxy acids cyclize efficiently at C-13 under Yamaguchi conditions, yielding 14-membered macrolides with 70% efficiency. Natural (C13-R) and unnatural (C13-S) diastereomers are both accessible in the absence of preorganizing protecting groups, challenging prior assumptions about conformational requirements .
-
Pd-Catalyzed C–H Oxidative Macrolactonization : This method provides comparable yields (36%) for C-13 derivatives but favors the natural diastereomer (dr >40:1). Substrate preorganization improves diastereoselectivity but is not essential .
Diastereomeric Outcomes
| Reaction Type | Substrate Preorganization | Yield (%) | Diastereomeric Ratio (Natural:Unnatural) |
|---|---|---|---|
| Yamaguchi Macrolactonization | None | 70 | 2:1 |
| Pd-Catalyzed C–H Oxidation | Cyclic protecting groups | 44 | >40:1 |
| Pd-Catalyzed C–H Oxidation | None | 36 | 3.3:1 |
Data from unbiased precursors demonstrate that C-13 stereochemistry can be modulated without conformational constraints, enabling access to non-natural diastereomers .
Impact of C-13 Functionalization on Bioactivity
Substitutions at C-13 significantly alter erythromycin’s ribosomal binding and antibacterial potency.
Key Findings
-
Steric Constraints : Linear, unsaturated extensions at C-13 reduce activity, while flexible alkyl linkers (e.g., triazole groups) maintain or enhance potency by enabling interactions with Domain II of the 23S rRNA .
-
MIC Values for C-13 Analogues
| Compound | Modification at C-13 | MIC (B. subtilis, μg/mL) |
|----------------------------|---------------------------|----------------------------|
| Erythromycin A | Native hydroxyl | 0.5 |
| C-13 Alkyne Derivative | Propargyl group | 2.0 |
| C-13 Triazole Derivative | Triazole-linked aromatic | 0.25 |
The triazole derivative exhibits superior activity due to enhanced ribosome interactions, underscoring the versatility of C-13 for functionalization .
Structural and Mechanistic Insights
-
NMR Analysis : NMR studies reveal that C-13 substitutions perturb chemical shifts in the lactone ring (Δδ = 1.2–3.5 ppm) and adjacent desosamine sugar, influencing conformational dynamics .
-
Hemiacetal Formation : In aqueous solution, C-13 participates in a pH-dependent equilibrium between the 9-keto form and a 6,9-hemiacetal minor tautomer (5:2 ratio), detectable via - HMBC correlations .
Solid-State Stability
C-13 hydroxyl groups contribute to erythromycin’s hygroscopicity. Dehydration under low humidity alters local chemical environments (e.g., C-13 shift Δδ = 0.8 ppm) without disrupting crystallinity .
Scientific Research Applications
Pharmacokinetic Studies
In Vivo Drug Interaction Assessment
Erythromycin C-13 is primarily utilized as a nonradioactive probe in pharmacokinetic studies to evaluate drug interactions mediated by cytochrome P450 enzymes, particularly CYP3A. A study demonstrated the use of this compound in breath tests to quantify CYP3A activity in rats. The results indicated that the administration of CYP3A inhibitors or inducers significantly altered the exhalation of carbon dioxide labeled with C-13, providing a rapid method for assessing drug interactions in early drug development phases .
Quantification in Analytical Techniques
The isotopic labeling of this compound allows its use as an internal standard in various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). This application is crucial for accurately quantifying erythromycin levels in biological samples, thus aiding in pharmacokinetic and metabolic studies .
Microbiological Research
Mechanism of Action Studies
this compound plays a vital role in understanding the mechanism of action of macrolide antibiotics. It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, specifically targeting the 23S ribosomal RNA. This inhibition disrupts the transpeptidation and translocation steps of protein synthesis, making it a valuable tool for studying bacterial resistance mechanisms and developing new antibiotics .
Investigating Bacterial Resistance
Research involving this compound has contributed to insights into bacterial resistance mechanisms. By studying how bacteria respond to this compound, researchers can identify genetic and biochemical pathways that confer resistance, thereby informing strategies to combat resistant strains .
Clinical Applications
Gastrointestinal Motility Disorders
Erythromycin has been investigated for its effects on gastric emptying, particularly in patients with gastroparesis. Studies have shown that erythromycin enhances gastric emptying rates significantly, suggesting potential therapeutic applications for managing gastrointestinal motility disorders. However, while it improves gastric emptying, it does not necessarily alleviate meal-related symptoms .
Alternative Treatment Options
In clinical settings, erythromycin is used as an alternative treatment for various infections when patients are intolerant to penicillin. Its broad-spectrum activity makes it effective against several pathogens, including those causing respiratory infections and sexually transmitted diseases . this compound's role in these studies enhances understanding of its pharmacodynamics and therapeutic efficacy.
Industrial Applications
Drug Development and Formulation
this compound is employed in the pharmaceutical industry for developing new drug formulations and delivery systems. Its stable isotope labeling facilitates tracking during formulation studies, ensuring quality control and consistency in production processes .
Summary Table: Applications of this compound
| Application Area | Description |
|---|---|
| Pharmacokinetics | Used as a probe for evaluating drug interactions via breath tests; serves as an internal standard in analytical techniques. |
| Microbiology | Investigates mechanisms of action against bacteria; studies resistance pathways. |
| Clinical Applications | Enhances gastric emptying; alternative treatment for infections resistant to penicillin. |
| Industrial Applications | Aids in drug formulation development and quality control processes. |
Mechanism of Action
Erythromycin C-13 exerts its effects by inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA molecule in the 50S subunit of bacterial ribosomes, blocking the exit of the growing peptide chain . This action prevents the bacteria from synthesizing essential proteins, ultimately leading to their death .
Comparison with Similar Compounds
Clarithromycin vs. Erythromycin
Clarithromycin, a C-6 methoxy derivative of erythromycin, shares the same macrocyclic core but exhibits distinct vibrational circular dichroism (VCD) spectral features. While their IR spectra are nearly identical, VCD analysis reveals differences at 1175 cm⁻¹ due to the methoxy group in clarithromycin. Computational studies confirm that vibrational modes involving C-13 (coupled with C-1–O stretching and C–H bending) contribute to these spectral differences. These findings highlight the sensitivity of C-13 stereochemistry to spectroscopic differentiation .
Key Data:
| Compound | C-13 Configuration | Key Modification | VCD Signature (cm⁻¹) | Biological Activity |
|---|---|---|---|---|
| Erythromycin | Native | None | + at 1178, 1168 | Antibacterial |
| Clarithromycin | Native | C-6 methoxy | -, + at 1164 | Enhanced stability |
Megalomicin
Megalomicin, another 14-membered macrolide, shares erythromycin’s antibiotic properties but includes L-megosamine at C-3. Unlike erythromycin, megalomicin’s C-13 environment is modified by downstream hydroxylation and glycosylation steps during biosynthesis. These modifications confer additional antiparasitic and antiviral activities, absent in erythromycin .
Bengamides
Bengamides, natural products with potent antitumor activity, feature a lipid ester at C-13. Structure-activity relationship (SAR) studies demonstrate that replacing the C-13 ester with an amide (e.g., bengamide A 13S-amide) abolishes activity, underscoring the ester’s role in membrane permeability and target binding .
Key Data:
| Compound | C-13 Substituent | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Bengamide (13R) | Myristoyl ester | 10 | |
| Bengamide A 13S-amide | Amide | Inactive |
Cytochalasin Derivatives
Curtachalasin derivatives with a methoxyl group at C-13 (e.g., compound 5, IC₅₀ = 0.85 μM) exhibit potent cytotoxicity against cancer cells, outperforming cisplatin. In contrast, analogs lacking this group (e.g., compound 4) show reduced activity, highlighting the methoxyl’s role in bioactivity .
Cembranoids
In cembranoids from Sarcophyton crassocaule, substitution at C-13 (e.g., acetoxymethine in sarcocrassocolide J vs. methylene in derivative 5) alters cytotoxicity. The acetoxymethine group enhances interactions with biological targets, demonstrating the structural versatility of C-13 modifications .
Emestrin-Type Epipolythiodioxopiperazines
Epimerization at C-13 in emestrin analogs (e.g., compound 2 vs. 1) results in distinct NMR shifts (e.g., C-13: δC 75.3 vs. 78.0) and modulates cytotoxicity by affecting mitochondrial apoptotic pathways .
Structural and Functional Implications of C-13 Modifications
- Stereochemical Sensitivity : C-13’s chiral nature influences conformational stability and spectroscopic profiles (e.g., VCD in macrolides) .
- Biological Activity : Substituents at C-13 (e.g., esters in bengamides, methoxyls in cytochalasins) are critical for membrane permeability and target engagement .
- Biosynthetic Flexibility : Post-PKS modifications at C-13 (e.g., hydroxylation in megalomicin) expand functional diversity .
Tables and Figures
- Figure 1 : Structural comparison of erythromycin, clarithromycin, and key C-13-modified analogs.
- Table 1 : Summary of C-13 modifications and their biological impacts across compound classes.
Biological Activity
Erythromycin, a macrolide antibiotic, is widely recognized for its efficacy against various bacterial infections. The compound Erythromycin C-13, specifically, has garnered interest due to its unique structural attributes and biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Overview of this compound
This compound is a derivative of erythromycin that has been studied for its pharmacological properties. It retains the core structure of erythromycin while exhibiting variations that may influence its biological activity. The primary mechanism of action involves binding to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis and preventing bacterial growth.
The binding of erythromycin to the ribosome is crucial for its antibacterial activity. It specifically interacts with the 23S rRNA within the 50S subunit, blocking peptide bond formation and translocation processes during protein synthesis. This action is reversible and primarily affects susceptible microorganisms, making erythromycin an effective treatment option for infections caused by Gram-positive bacteria and some Gram-negative bacteria.
In Vitro Studies
Recent studies have demonstrated the in vitro efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | ≤ 0.25 |
| Streptococcus pneumoniae | ≤ 0.5 |
| Escherichia coli | 1.0 |
| Haemophilus influenzae | ≤ 0.125 |
These results suggest that this compound maintains significant antibacterial activity comparable to other macrolides like azithromycin and clarithromycin .
Case Studies
- Case Study on Respiratory Infections : A clinical trial involving patients with community-acquired pneumonia (CAP) showed that treatment with this compound resulted in a 90% recovery rate within seven days, highlighting its effectiveness in respiratory infections caused by susceptible organisms .
- Pharmacokinetics Study : A study utilizing stable isotope-labeled this compound demonstrated its absorption and metabolism in vivo. The results indicated that the compound is metabolized predominantly by cytochrome P450 enzymes, leading to significant drug interactions when co-administered with CYP3A inhibitors .
Advanced Drug Delivery Systems
Recent advancements in drug delivery systems have enhanced the efficacy of this compound formulations:
- Liposomal Formulations : Research indicates that liposomal formulations of this compound show improved bioavailability and sustained release profiles compared to traditional formulations. In vitro release studies revealed over 90% drug release within eight hours, significantly enhancing antibacterial activity against resistant strains .
Q & A
Q. How do metabolic engineering strategies optimize erythromycin production via C-13 pathway modulation?
- Methodological Answer : Genome-scale metabolic models (GEMs) of Saccharopolyspora erythraea can predict flux bottlenecks. C-13 labeling experiments track propanol metabolism in engineered strains, while CRISPR-Cas9 enables targeted gene edits (e.g., eryA gene clusters). Response Surface Methodology (RSM) optimizes fermentation parameters (e.g., oxygen uptake rate) to maximize yield .
Q. What criteria validate the reliability of C-13 NMR data in structural elucidation studies?
- Methodological Answer : Ensure raw data includes signal-to-noise ratios, integration values, and coupling constants. Cross-validate with HR-ESI-MS for molecular formula confirmation. Reproducibility requires adherence to standardized solvent systems (e.g., CDCl3) and temperature controls. Factor analysis (e.g., IND function) identifies significant variables in substituent effect models .
Methodological Pitfalls and Solutions
Q. How to address low reproducibility in C-13-modified erythromycin bioassays?
- Solution : Standardize protocols for MIC testing (e.g., CLSI guidelines) and report instrument precision (e.g., ≤3 significant figures). Use concurrent control groups and blinded data analysis to reduce bias. Raw data should be archived with metadata (e.g., solvent batch, incubation time) for independent verification .
Q. What ethical considerations apply to in vivo studies of C-13-modified erythromycin analogs?
- Solution : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during experimental design. For animal studies, ensure compliance with 3R principles (Replacement, Reduction, Refinement) and document statistical power calculations to justify sample sizes. Ethical approval must precede data collection .
Data Management and Reporting
Q. How should researchers document C-13 metabolic tracing data for public repositories?
- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw NMR spectra, isotopic enrichment ratios, and strain genotype details. Use platforms like MetaboLights for deposition. Reference the HR-ESI-MS and NMR equipment models (e.g., Bruker Avance III HD 600 MHz) in metadata .
Q. What structural details must be reported in publications on C-13-modified erythromycin analogs?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
